1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine
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Overview
Description
1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine is a complex organic compound that features a pyridine ring substituted with a chloro group, a pyrrolidin-1-ylsulfonyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of pyridine with pyrrolidine and sulfonyl chloride, often in the presence of a base like triethylamine.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate compound with piperazine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may bind to a receptor and block its activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(3-Chloro-5-(morpholin-4-ylsulfonyl)pyridin-4-yl)piperazine: This compound has a morpholine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.
1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)morpholine: Here, the piperazine ring is replaced with a morpholine ring, potentially altering its interaction with molecular targets.
1-(3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl)pyrazine: This compound features a pyrazine ring instead of a piperazine ring, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19ClN4O2S |
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Molecular Weight |
330.83 g/mol |
IUPAC Name |
1-(3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C13H19ClN4O2S/c14-11-9-16-10-12(13(11)17-7-3-15-4-8-17)21(19,20)18-5-1-2-6-18/h9-10,15H,1-8H2 |
InChI Key |
ORDCJQMJSVZOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl |
Origin of Product |
United States |
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